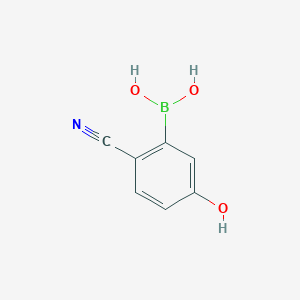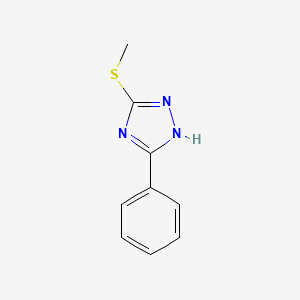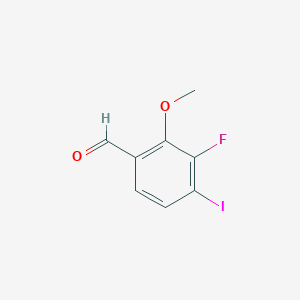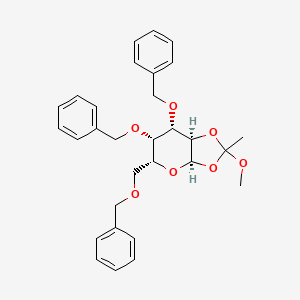
1,1-Diethoxypropan-2-one Oxime
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,1-Diethoxypropan-2-one Oxime is an organic compound with the molecular formula C7H15NO3 and a molecular weight of 161.2 g/mol. It is a colorless oil that is soluble in solvents such as chloroform, dichloromethane, diethyl ether, and methanol. This compound is an intermediate used in the synthesis of Nilotinib 3-Imidazolyl N-oxide, an impurity compound of Nilotinib, which is useful in the treatment of chronic myelogenous leukemia.
准备方法
Synthetic Routes and Reaction Conditions
1,1-Diethoxypropan-2-one Oxime can be synthesized through the condensation of 1,1-diethoxypropan-2-one with hydroxylamine . The reaction typically involves the following steps:
- Formation of the oxime from the aldehyde or ketone.
- Conversion of the oxime oxygen to a good leaving group.
- Heating to induce the rearrangement .
Industrial Production Methods
In industrial settings, the synthesis of oximes, including this compound, can be achieved using solvent-free methods. For example, the use of bismuth oxide (Bi2O3) under grinding conditions has been demonstrated to be effective for the synthesis of oximes from a broad spectrum of aldehydes and ketones with hydroxylamine hydrochloride .
化学反应分析
Types of Reactions
1,1-Diethoxypropan-2-one Oxime undergoes various chemical reactions, including:
Oxidation: Oximes can be oxidized to nitro compounds.
Reduction: Reduction of oximes can produce amines.
Substitution: Oximes can undergo substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and other peroxides.
Reduction: Reducing agents such as sodium metal, sodium amalgam, and hydrogenation catalysts are used.
Substitution: Various acids and bases can be used to facilitate substitution reactions.
Major Products Formed
Oxidation: Nitro compounds.
Reduction: Primary and secondary amines.
Substitution: Amide derivatives and other substituted oximes.
科学研究应用
1,1-Diethoxypropan-2-one Oxime has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of pharmaceuticals such as Nilotinib.
Biology: Acts as a ligand in coordination chemistry and can be used for the analysis of metal ions.
Medicine: Involved in the synthesis of compounds with potential therapeutic applications, such as anticancer agents.
Industry: Utilized in the production of polymers and other materials through oxime click chemistry.
作用机制
The mechanism of action of 1,1-Diethoxypropan-2-one Oxime involves the formation of an oxime from the aldehyde or ketone, followed by the conversion of the oxime oxygen to a good leaving group and heating to induce rearrangement . This process is similar to the Beckmann rearrangement, where the oxime oxygen is protonated by acid, leading to the formation of a better leaving group and subsequent rearrangement to form amides or nitriles .
相似化合物的比较
Similar Compounds
Aldoximes: Oximes derived from aldehydes.
Ketoximes: Oximes derived from ketones.
Amidoximes: Oximes of amides.
Uniqueness
1,1-Diethoxypropan-2-one Oxime is unique due to its specific structure and its role as an intermediate in the synthesis of Nilotinib 3-Imidazolyl N-oxide. Its solubility in various organic solvents and its ability to undergo multiple types of chemical reactions make it a versatile compound in both research and industrial applications.
属性
分子式 |
C7H15NO3 |
|---|---|
分子量 |
161.20 g/mol |
IUPAC 名称 |
(NZ)-N-(1,1-diethoxypropan-2-ylidene)hydroxylamine |
InChI |
InChI=1S/C7H15NO3/c1-4-10-7(11-5-2)6(3)8-9/h7,9H,4-5H2,1-3H3/b8-6- |
InChI 键 |
YHWNYZOPDVPQMU-VURMDHGXSA-N |
手性 SMILES |
CCOC(/C(=N\O)/C)OCC |
规范 SMILES |
CCOC(C(=NO)C)OCC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Bis[(2,2,2-trifluoroacetyl)oxy]lead](/img/structure/B13410841.png)




![(3S,7S,8S,9R,10R,13R,14S,17R)-3-hydroxy-7-methoxy-17-[(E,2R)-6-methoxy-6-methylhept-4-en-2-yl]-4,4,13,14-tetramethyl-2,3,7,8,10,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthrene-9-carbaldehyde](/img/structure/B13410867.png)





![Glycine, N-ethyl-N-[(pentadecafluoroheptyl)sulfonyl]-, ethyl ester](/img/structure/B13410900.png)
![13,13-Dibutyl-10,16-bis(3,4,5-trifluorophenyl)-13-azoniapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaene](/img/structure/B13410909.png)

